N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide
Overview
Description
N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for various chemical modifications and applications.
Mechanism of Action
Target of Action
It has been reported that the compound was docked with ampicillin-ctx-m-15 . This suggests that the compound may have potential interactions with bacterial proteins, possibly acting as an antimicrobial agent.
Mode of Action
The compound’s mode of action involves binding interactions with its target. The docking results showed good binding interaction between the ligand and the targeted amino acids, with a binding score of -5.26 kcal/mol . This indicates that the compound can form stable complexes with its target, potentially leading to inhibition of the target’s function.
Biochemical Analysis
Biochemical Properties
It has been found that the compound has good binding interaction with the targeted amino acids of Ampicillin-CTX-M-15, with the best binding score of -5.26 kcal/mol . This suggests that the compound may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
Its binding interaction with the targeted amino acids of Ampicillin-CTX-M-15 suggests that it may exert its effects at the molecular level through binding interactions with biomolecules .
Preparation Methods
The synthesis of N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in an orange solution . The compound is then characterized using single crystal X-ray diffraction (XRD) analysis to confirm its structure .
Chemical Reactions Analysis
N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide has several scientific research applications:
Comparison with Similar Compounds
N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide can be compared with other similar compounds, such as:
- N-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide
- Disodium [(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methanesulfonate
- 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl 4-morpholinecarbodithioate
These compounds share structural similarities, such as the pyrazole ring and the presence of functional groups like thiourea or sulfonate. this compound is unique due to its specific combination of the pyrazole, thiophene, and benzamide moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxo-2-thiophen-2-ylethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-16-20(24(31)28(27(16)2)18-12-7-4-8-13-18)25-22(21(29)19-14-9-15-32-19)26-23(30)17-10-5-3-6-11-17/h3-15,22,25H,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXDFPJHKKZHFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C(=O)C3=CC=CS3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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